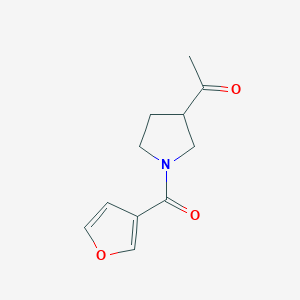

1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

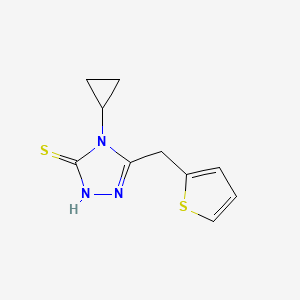

The molecular structure of 1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone includes a furan ring attached to a pyrrolidine ring via a carbonyl group. The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Applications De Recherche Scientifique

Oxidative Annulation Techniques

Research has shown innovative methods for the direct oxidative annulation of certain compounds, leading to the synthesis of highly functionalized polyheterocyclic structures. These methods are significant for creating complex molecules without the need for transition metals and oxidants, demonstrating a crucial advancement in green chemistry and synthetic efficiency (Zhang et al., 2017).

Hydrogen-Bonding Patterns

Hydrogen-bonding patterns within enaminones have been characterized, revealing the structural dynamics of compounds similar to "1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone". Such studies contribute to our understanding of molecular interactions and are essential for designing compounds with desired properties (Balderson et al., 2007).

Novel Heterocyclic Structures

The reaction of enones with isocyanides has been explored, leading to the formation of novel heterocyclic structures. This research is pivotal for the development of new pharmaceuticals and materials, showcasing the compound's versatility in synthetic chemistry (Winkler & Asselin, 2006).

Furan and Pyrrole Synthons

Furans and pyrroles are critical synthons in chemical synthesis, found in natural products, pharmaceutical agents, and materials. Techniques for preparing substituted furans and pyrroles from furfural derivatives have been developed, offering new pathways in synthetic organic chemistry and drug discovery (Kelly, Kerrigan, & Walsh, 2008).

Polysubstituted Furans Synthesis

A catalyst-free, one-pot synthesis method for polysubstituted furans has been reported, marking a significant advancement in the efficient and eco-friendly synthesis of complex molecules. This approach demonstrates the compound's potential in facilitating the development of new materials and bioactive molecules (Damavandi, Sandaroos, & Pashirzad, 2012).

Metal-Catalyzed Migrations

Metal-catalyzed 1,2-shift in allenyl systems has been utilized for creating densely functionalized heterocycles, including furans and pyrroles. This method underscores the compound's utility in building complex structures, vital for pharmaceutical synthesis and material science (Dudnik et al., 2008).

Mécanisme D'action

Target of Action

The compound contains a furan ring and a pyrrolidine ring. Compounds containing these structures have been found to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Generally, compounds with these structures can interact with their targets and cause changes in the target’s function .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Indole derivatives, which have a similar structure to this compound, have been found to affect various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives have been found to have good pharmacokinetic profiles .

Propriétés

IUPAC Name |

1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)9-2-4-12(6-9)11(14)10-3-5-15-7-10/h3,5,7,9H,2,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEKNPJXDCOOED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C(=O)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2977769.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2977773.png)

![ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2977777.png)

![Racemic-(3aS,3bR,6aR,7aS)-5-((benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)decahydro-1H-cyclopenta[1,2-c:3,4-c]dipyrrole-6a-carboxylic acid](/img/structure/B2977781.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2977782.png)

![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2977784.png)

![N-(2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2977789.png)